N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as this compound, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 159-161°C. This compound is soluble in water, ethanol, and methanol, and is used as a reagent in many synthetic and analytical processes. This compound has been extensively studied in recent years due to its potential in various medical and pharmaceutical applications.
Scientific Research Applications
Anticancer Potential : A study by Sharma et al. (2018) discussed the synthesis of a derivative of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide and its structure. The paper emphasized its potential anticancer activity through in silico modeling, targeting the VEGFr receptor, which is significant in cancer research.
Potential Pesticide Applications : Research by Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including the compound , as potential pesticides. This was determined through X-ray powder diffraction analysis, highlighting their utility in agriculture.
Antinociceptive Effects : A paper by Navarrete-Vázquez et al. (2016) described the discovery of a compound structurally related to this compound. It demonstrated high affinity for the σ1 receptor and exhibited antinociceptive effects, suggesting potential applications in pain management.
Anticonvulsant Activity : A study by El Kayal et al. (2022) focused on the synthesis of derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide. The research aimed to evaluate these compounds' affinity to GABAergic biotargets for potential anticonvulsant activity.
Antimicrobial and Antioxidant Properties : Research by Cakmak et al. (2022) on a novel heterocyclic amide derivative related to this compound revealed significant antimicrobial and moderate antioxidant activities. This study underscores the potential of such compounds in treating infectious diseases and their possible role in oxidative stress management.
Structural and Molecular Analysis : The work of Boechat et al. (2011) provided insights into the molecular structure of similar compounds. Understanding these structures is crucial for developing new pharmaceuticals and other chemical applications.
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-4-5-13(12(16)6-9)20-8-14(19)18-11-3-1-2-10(17)7-11/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQWBXCQVHZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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